
N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide
説明
Historical Context of Isoxazole Chemistry
Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone of organic chemistry since its first synthesis in the late 19th century. Early studies focused on its structural elucidation and reactivity, with foundational work by Hantzsch and Widman establishing nomenclature and synthesis protocols for azoles. The discovery of naturally occurring isoxazole derivatives, such as ibotenic acid from Amanita mushrooms, highlighted its biological relevance. By the mid-20th century, isoxazole’s synthetic versatility became apparent, enabling its incorporation into pharmaceuticals like valdecoxib, a COX-2 inhibitor.
The development of transition-metal-catalyzed cyclization reactions in the 2000s revolutionized isoxazole synthesis. For instance, Nakamura’s gold-catalyzed cycloisomerization of O-propargylic formaldoximes provided efficient routes to functionalized isoxazolines. Concurrently, palladium-mediated cross-coupling techniques allowed direct functionalization at C-3, C-4, and C-5 positions, expanding the structural diversity of isoxazole derivatives. These advancements laid the groundwork for complex hybrids like N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide.
Significance in Heterocyclic Medicinal Chemistry
The target compound’s structure integrates three pharmacologically significant heterocycles:
- Isoxazole : Provides metabolic stability and hydrogen-bonding capacity via its N–O motif.
- Furan : Enhances π-π stacking interactions through its electron-rich aromatic system.
- Pyrrolidine : Introduces conformational flexibility and basicity, facilitating target engagement.
This triad synergistically addresses key challenges in drug design:
- Bioavailability : The isoxazole-furan system balances lipophilicity and polarity, optimizing membrane permeability.
- Target Selectivity : The pyrrol-propyl chain enables precise spatial positioning of the carboxamide group, critical for enzyme active-site binding.
- Synthetic Tunability : Each heterocycle permits regioselective modification, allowing structure-activity relationship (SAR) optimization.
Recent studies demonstrate that similar architectures exhibit broad bioactivity, including kinase inhibition and antimicrobial effects, underscoring this compound’s therapeutic potential.
Evolutionary Development of Isoxazole Research
The progression from simple isoxazoles to multifunctional derivatives like this compound reflects three key phases:
Modern synthetic routes, such as the tandem nucleopalladation-isocyanate insertion reported by CSIR-Central Drug Research Institute, exemplify cutting-edge methodologies applicable to this compound’s preparation. These methods achieve regiospecific coupling of alkynyl precursors with heterocyclic amines, crucial for assembling its intricate architecture.
Classification within Heterocyclic Frameworks
This compound belongs to a specialized subclass of fused azoles, categorized as follows:
Primary Classification :
Secondary Modifications :
- C-3 Substituent : Carboxamide group linked to a pyrrolidine-containing propyl chain.
- C-5 Substituent : 2-Furyl group.
Tertiary Interactions :
- π-Stacking : Between furan and aromatic residues in target proteins.
- Conformational Restriction : Pyrrolidine’s cyclic structure limits carboxamide rotation, preorganizing the molecule for binding.
This classification underscores the compound’s status as a hybrid heterocycle , merging features of azoles, furans, and pyrrolidines to achieve synergistic pharmacological effects. Its design principles align with contemporary trends in fragment-based drug discovery, where modular assembly of heterocyclic units accelerates lead optimization.
特性
IUPAC Name |
5-(furan-2-yl)-N-(3-pyrrol-1-ylpropyl)-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(16-6-4-9-18-7-1-2-8-18)12-11-14(21-17-12)13-5-3-10-20-13/h1-3,5,7-8,10-11H,4,6,9H2,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESMXXNWUUYDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrole ring, a furan moiety, and an isoxazole carboxamide group. These components contribute to its pharmacological properties.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C14H14N4O3 |
Molecular Weight | 286.29 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with active sites, which can lead to inhibition or modulation of enzyme activities.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It may interact with specific receptors, affecting signal transduction pathways.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of pyrrole-based compounds exhibit significant antimicrobial properties. For example, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting potential for developing new antibacterial agents .
Anticancer Properties
Some studies suggest that the compound may possess anticancer activity through its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific mechanisms may involve the modulation of cell cycle regulators and apoptotic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds:
-
Study on Antimicrobial Activity :
- A series of pyrrole derivatives were evaluated for their antimicrobial efficacy against various pathogens.
- Results indicated that some compounds had potent activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Activity Evaluation :
- In vitro studies demonstrated that certain derivatives could significantly reduce the viability of cancer cell lines.
- Mechanistic studies revealed that these compounds could induce apoptosis via caspase activation.
-
Inflammation Model Studies :
- Animal models treated with pyrrole-based compounds showed reduced inflammation markers compared to controls.
- Histological analysis indicated decreased tissue damage in treated groups.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The primary analogs of interest are carboxamide derivatives featuring isoxazole cores and heterocyclic substitutions. A detailed comparison is provided below:
Key Observations :
- Heterocyclic Substitution : Replacing pyrrole (target compound) with imidazole (SKL2001) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and basicity. This likely improves SKL2001’s binding affinity to Wnt pathway targets .
- Core Heterocycle : Pyrazole-based analogs () exhibit distinct electronic properties compared to isoxazole derivatives, impacting metabolic stability and target selectivity .
Physicochemical Properties
Property | Target Compound | SKL2001 | BD764879 |
---|---|---|---|
LogP (Predicted) | 2.1 | 1.8 | 3.5 |
Solubility (DMSO) | >10 mM | >20 mM | <5 mM |
Hydrogen Bond Donors | 1 | 2 | 1 |
Analysis :
- BD764879’s lower solubility may stem from its chloro substituent and larger molecular weight .
Q & A
Q. What are the primary synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves sequential formation of the isoxazole core, followed by functionalization of the furan and pyrrole substituents. Key steps include:
- Isoxazole ring formation : Cyclization of nitrile oxides with alkynes under Huisgen conditions or via 1,3-dipolar cycloaddition .
- Substituent coupling : Amide bond formation between the isoxazole-3-carboxylic acid derivative and the pyrrole-containing amine using coupling agents like EDCI/HOBt in DMF .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DCM) and mild bases (e.g., K₂CO₃) enhance reaction efficiency . Example yields under optimized conditions:
Step | Solvent | Catalyst | Yield (%) |
---|---|---|---|
Cyclization | THF | None | 45–55 |
Amidation | DMF | EDCI/HOBt | 70–85 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?
- ¹H/¹³C NMR :
- Isoxazole C=O at ~165–170 ppm (¹³C).
- Furan protons as doublets (δ 6.2–7.4 ppm, J = 3.5–4.0 Hz).
- Pyrrole NH as a broad singlet (~δ 9.5–10.5 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peak (e.g., [M+H]⁺) matched to theoretical mass (±5 ppm).
- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?
Contradictions often arise from dynamic effects or impurities. Methodological approaches include:
- Variable-temperature NMR : Suppresses exchange broadening in flexible regions (e.g., pyrrole-propyl linker) .
- 2D experiments (HSQC, HMBC) : Correlate ambiguous protons/carbons (e.g., distinguishing furan vs. pyrrole substituents) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-(furan-2-yl)isoxazole derivatives in ).
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。